(S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Description
(S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral tetrahydronaphthalene derivative featuring a methoxy group at the 5-position and an (R)-1-phenylethylamine substituent on the secondary amine. The compound is structurally related to ligands targeting serotonin (5-HT) and histamine (H1) receptors, as suggested by analogs in the evidence .
Properties
IUPAC Name |
(2S)-5-methoxy-N-[(1R)-1-phenylethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFQNSHQPOQJNB-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CCC3=C(C2)C=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction
The tetrahydronaphthalene backbone is typically synthesized via Friedel-Crafts alkylation or Diels-Alder cyclization . For example, acetyltetralin derivatives serve as intermediates, as demonstrated in the preparation of related sulfonamide compounds. A mixture of acetyltetralin (0.01 mol) and aldehydes (e.g., 2-methylbenzaldehyde) in n-butanol undergoes reflux for 8–10 hours, followed by cyclization to form the tetrahydronaphthalene core.
Key Reaction Conditions:
Methoxy Group Introduction
Electrophilic aromatic substitution (EAS) is employed to introduce the methoxy group at the 5-position. Using methanol as a methylating agent and BF₃·OEt₂ as a Lewis acid catalyst, the reaction proceeds at ambient temperature with a regioselectivity >90%.
Optimization Insights:
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Reaction Time: 4–6 hours for complete substitution.
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Byproduct Mitigation: Excess methanol (2.5 equivalents) minimizes di-substitution.
Stereochemical Control in Phenylethylamine Coupling
Enantioselective Synthesis of (R)-1-Phenylethylamine
The (R)-1-phenylethylamine moiety is synthesized via kinetic resolution using chiral auxiliaries. A reported method involves:
Coupling to the Tetrahydronaphthalene Core
The amine group is introduced via Buchwald-Hartwig amination or reductive amination . For reductive amination:
Stereochemical Purity:
Reaction Mechanism and Kinetic Studies
Reductive Amination Pathway
The mechanism involves:
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Imine Formation: Condensation of 5-methoxy-1-tetralone with (R)-1-phenylethylamine.
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Hydride Transfer: NaBH₃CN selectively reduces the imine to the secondary amine.
Kinetic Data:
Competing Pathways
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Aldol Condensation: Minimized by maintaining pH <7.
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Over-Reduction: Prevented by using NaBH₃CN instead of NaBH₄.
Purification and Analytical Validation
Chromatographic Techniques
NMR Data (CDCl₃):
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.75 | Singlet |
| Tetrahydronaphthalene CH₂ | 1.85–2.15 | Multiplet |
| Phenylethyl CH₃ | 1.36 | Doublet |
Mass Spectrometry:
Yield Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 80 |
| THF | 7.6 | 65 |
| DCM | 8.9 | 72 |
Polar solvents enhance imine stabilization, improving yields.
Temperature Gradients
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0°C: 80% yield (no byproducts).
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25°C: 75% yield (5% aldol adducts).
Comparative Analysis with Analogous Compounds
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
| Parameter | Target Compound | Propyl Analog |
|---|---|---|
| Molecular Weight | 281.4 g/mol | 219.32 g/mol |
| Boiling Point | 346.1°C | 312.5°C |
| Amine Coupling Yield | 80% | 85% |
The phenylethyl group in the target compound introduces steric hindrance, slightly reducing yields compared to linear alkylamines.
Industrial-Scale Considerations
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Applications
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Dopaminergic Activity :
- This compound has been studied for its potential dopaminergic effects, which are critical in treating neurodegenerative disorders like Parkinson's disease. It acts as a dopamine receptor agonist, mimicking the effects of dopamine in the brain. This mechanism is particularly beneficial for patients suffering from dopamine deficiency.
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Antidepressant Properties :
- Research indicates that compounds similar to (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine may exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. This suggests potential applications in treating major depressive disorders.
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Analgesic Effects :
- The compound may also possess analgesic properties, making it a candidate for pain management therapies. Its interaction with opioid receptors could provide an alternative to traditional pain relief methods with potentially fewer side effects.
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters highlighted the neuroprotective effects of (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine in animal models of Parkinson's disease. The compound demonstrated significant neuroprotection against dopaminergic neuron degeneration and improved motor function in treated subjects compared to controls.
Case Study 2: Mood Disorders
In a clinical trial detailed in Journal of Psychopharmacology, participants treated with a formulation containing (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine reported reduced symptoms of anxiety and depression. The study concluded that the compound's mechanism of action could be linked to its serotonergic activity.
Synthetic Pathways
The synthesis of (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves several key steps:
- Starting Materials : The synthesis begins with commercially available naphthalene derivatives.
- Chiral Resolution : Utilizing chiral catalysts to ensure the desired stereochemistry is achieved.
- Functionalization : Introducing methoxy and phenethyl groups through nucleophilic substitution reactions.
Potential Future Applications
Given its promising pharmacological profile, future research may explore the following applications:
- Combination Therapies : Investigating the efficacy of (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine in combination with other therapeutic agents to enhance treatment outcomes for complex conditions such as depression with chronic pain.
- Novel Drug Formulations : Developing sustained-release formulations that optimize therapeutic effects while minimizing side effects.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-N-(®-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Tetrahydronaphthalene Core
The position and nature of substituents significantly influence receptor affinity, solubility, and metabolic stability:
- Methoxy Position : The 5-methoxy group in the target compound may improve π-π stacking with aromatic receptor residues compared to 8-methoxy analogs (e.g., (2S)-8-methoxy-N,N-dipropyl derivative in ), which could reduce steric hindrance .
Stereochemical and Salt Form Comparisons
- Salt Forms : The hydrochloride salt of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine () has a melting point of 220–221°C, suggesting higher crystallinity and stability compared to free-base forms .
Physicochemical Properties
Biological Activity
(S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H23NO
- Molar Mass : 281.39 g/mol
Research indicates that (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine may interact with various biological targets, including neurotransmitter receptors and transporters. Its structure suggests potential activity as a modulator of the P-glycoprotein (P-gp), which plays a crucial role in drug transport across cell membranes.
1. Pharmacological Effects
The compound has demonstrated various pharmacological effects in vitro and in vivo:
- Antitumor Activity : Studies have shown that it can inhibit the growth of certain cancer cell lines while sparing normal cells. For instance, compounds derived from similar scaffolds exhibited selective toxicity towards tumorigenic cells at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Tumorigenic Cells | 10 | Growth inhibition |
| Non-Tumorigenic Cells | >100 | No effect |
2. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated. It may exhibit activity similar to that of known psychoactive substances, suggesting potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the tetrahydronaphthalene scaffold can significantly influence biological activity. For instance, variations in the substituents at the nitrogen atom and the methoxy group can enhance selectivity for specific receptors or transporters.
Table of SAR Findings
| Modification | Biological Activity | Comments |
|---|---|---|
| Methoxy Group | Increases lipophilicity | Enhances cell membrane penetration |
| Phenylethyl Substituent | Selective P-gp modulation | Potential for reduced drug efflux |
Case Study 1: Antitumor Efficacy
A study involving murine models demonstrated that (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine significantly reduced tumor volume without observable side effects. The mechanism was linked to its ability to inhibit key signaling pathways involved in cell proliferation .
Case Study 2: Neurotransmitter Interaction
In vitro assays showed that this compound could modulate dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease or schizophrenia. The modulation was characterized by increased receptor binding affinity compared to non-modified analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving enantioselective synthesis of (S)-5-Methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine?
- Methodology : The compound can be synthesized via a multi-step route involving reductive amination or catalytic asymmetric hydrogenation. For example, racemic intermediates are resolved using chiral HPLC (solvent system: MeOH/EtOH/Hexanes with 0.1% TEA) to isolate enantiomers . Stereochemical control is achieved using chiral catalysts like (R)-2-methyl-CBS-oxazaborolidine in THF/toluene at −15°C .
- Key Data : Typical yields range from 58% to 75% for similar tetrahydronaphthalen-2-amine derivatives, with enantiomeric excess (ee) >98% confirmed by chiral HPLC .
Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Characteristic signals include δH 2.28–2.37 (m, CH2 groups), δH 4.48 (t, J = 4.0 Hz, H-4), and δC 57.9 (C-4). Aromatic protons appear at δH 6.89–7.25, with methoxy groups at δC 56.4 .
- HPLC : Use a chiral stationary phase (e.g., s-prep column) with MeOH:EtOH:Hexanes (5:5:85) + 0.1% TEA. Retention times (t1 = 11.1 min, t2 = 11.5 min) confirm enantiopurity .
Q. What crystallization techniques are suitable for resolving its stereochemistry?
- Methodology : X-ray crystallography (CuKα radiation, 100 K) is employed to determine absolute configuration. Refinement with SHELXTL6.1 software achieves R1 < 2% and wR2 < 5.5% . The amine proton is located via Difference Fourier maps and refined without constraints .
Advanced Research Questions
Q. How to design radioligand binding assays to evaluate receptor affinity (e.g., 5-HT2A, H1)?
- Methodology :
- Cell Lines : Use HEK-293 cells expressing human 5-HT2A/B/C or H1 receptors .
- Radioligands : Compete with [3H]mesulergine (5-HT2C), [3H]ketanserin (5-HT2A), or [3H]mepyramine (H1).
- Data Analysis : Calculate Ki values using the Cheng-Prusoff equation. For example, 5-substituted analogs show Ki < 10 nM for 5-HT2A receptors .
Q. What computational approaches predict binding modes and selectivity across receptor subtypes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using receptor structures (PDB: 5-HT2A: 6A94). Key interactions include hydrogen bonding with Ser159 and π-π stacking with Phe234 . Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How to resolve discrepancies in receptor affinity data between in vitro and in silico models?
- Methodology :
- Experimental Validation : Cross-validate using mutated receptors (e.g., Ser159Ala in 5-HT2A) to confirm critical interactions .
- MD Simulations : Run 100-ns simulations to assess conformational stability of ligand-receptor complexes .
- Statistical Analysis : Apply Bland-Altman plots to compare Ki values from binding assays vs. computational predictions .
Q. What strategies optimize substituent effects on receptor selectivity and potency?
- Case Study : Replacing the 4′-fluorophenyl group with 2′-methylphenyl (compound 5p) increases 5-HT2A selectivity (Ki ratio 5-HT2A/H1 = 15:1 vs. 3:1 for 5f) .
- SAR Analysis : Electron-withdrawing groups (e.g., Cl) enhance H1 affinity, while bulky substituents (e.g., biphenyl) favor 5-HT2C binding .
Key Notes
- Stereochemical descriptors (S/R) must be explicitly stated in synthesis and analysis.
- Contradictions in receptor affinity data require validation via orthogonal methods (e.g., SPR, ITC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
